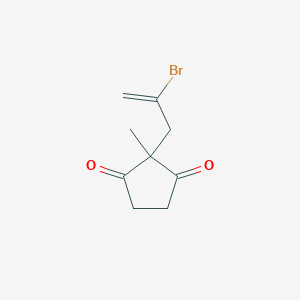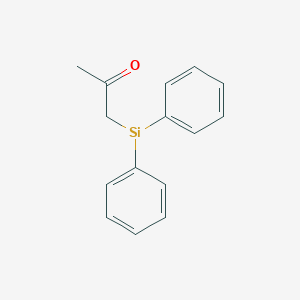
4-Methyl-5-pentyl-1,2,3-selenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-pentyl-1,2,3-selenadiazole is an organoselenium compound belonging to the selenadiazole family. These compounds are characterized by a five-membered ring containing selenium and nitrogen atoms. The unique properties of selenadiazoles make them of significant interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-5-pentyl-1,2,3-selenadiazole can be synthesized through a solventless method from the corresponding semicarbazones . This one-step reaction is performed at room temperature and is environmentally friendly. The reaction involves the cyclization of semicarbazones in the presence of selenium dioxide, leading to the formation of the selenadiazole ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-pentyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenadiazole ring can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the selenium atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various electrophiles and nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Substituted selenadiazoles with various functional groups.
Scientific Research Applications
4-Methyl-5-pentyl-1,2,3-selenadiazole has been studied for its antimicrobial properties . It has shown activity against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. Additionally, selenadiazoles are being explored for their potential use in cancer therapy due to their ability to induce apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 4-Methyl-5-pentyl-1,2,3-selenadiazole involves the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions within cells. These interactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
Comparison: 4-Methyl-5-pentyl-1,2,3-selenadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other selenadiazoles, it may exhibit different antimicrobial and anticancer properties, making it a valuable compound for further research .
Properties
CAS No. |
140909-00-8 |
|---|---|
Molecular Formula |
C8H14N2Se |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
4-methyl-5-pentylselenadiazole |
InChI |
InChI=1S/C8H14N2Se/c1-3-4-5-6-8-7(2)9-10-11-8/h3-6H2,1-2H3 |
InChI Key |
BFENRRSMJKEFLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=N[Se]1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


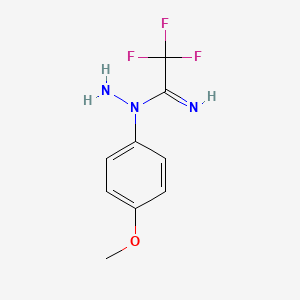
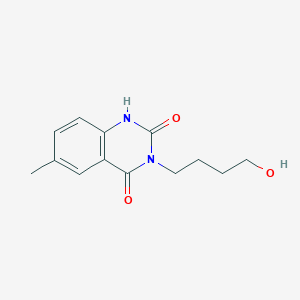
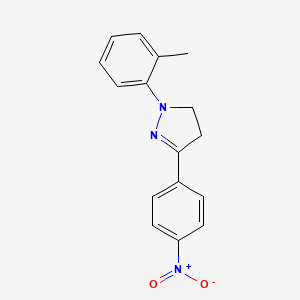
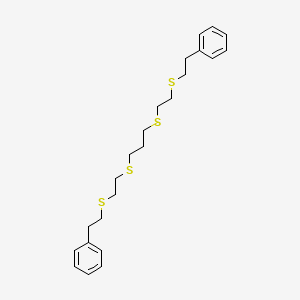
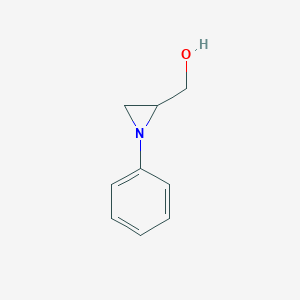
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)

![Propanedioic acid, [(dimethylphenylsilyl)methylene]-, diethyl ester](/img/structure/B14270477.png)
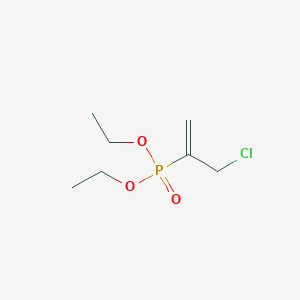
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![2-[4-(1-Cyanoethyl)phenoxy]pyridine-3-carboxylic acid](/img/structure/B14270493.png)
![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
